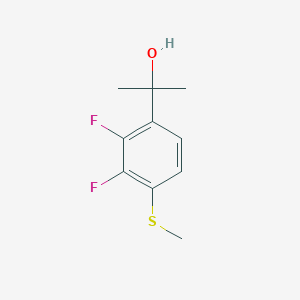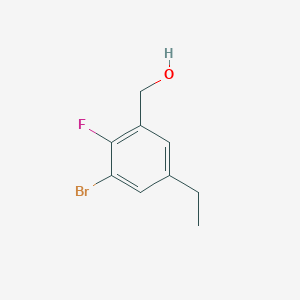
3-Bromo-5-ethyl-2-fluorobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-5-ethyl-2-fluorobenzyl alcohol” is a chemical compound with the CAS Number: 1898027-36-5 . It has a molecular weight of 233.08 . The IUPAC name for this compound is (3-bromo-5-ethyl-2-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3 . This code provides a detailed description of the molecule’s structure.
科学的研究の応用
Pharmaceutical Intermediates
3-Bromo-5-ethyl-2-fluorobenzyl alcohol: is primarily used as an intermediate in the synthesis of more complex pharmaceutical compounds . Its presence in a molecular structure can significantly influence the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion (ADME). The bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, while the fluorine atom can enhance the compound’s metabolic stability.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for constructing diverse molecular frameworks. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These reactions are fundamental in creating complex molecules with potential applications in medicinal chemistry and material science.
Material Science
The incorporation of This compound into polymers and other materials could impart unique properties such as flame retardancy due to the presence of bromine . Additionally, the fluorine atom could contribute to the material’s resistance to degradation and chemical reactivity, making it suitable for specialized applications.
Environmental Science
While direct applications in environmental science are not well-documented, the compound’s reactivity could be harnessed in environmental remediation processes. For instance, its potential to participate in radical substitution reactions might be explored for the degradation of persistent organic pollutants in the environment .
Analytical Chemistry
In analytical chemistry, derivatives of This compound could be used as standards or reagents in chromatographic methods and spectroscopic analysis. Its unique spectral properties, owing to the bromine and fluorine atoms, can aid in the qualitative and quantitative analysis of complex mixtures .
Biochemistry
The compound’s role in biochemistry research could involve the study of its interactions with biological macromolecules. Understanding how it binds to proteins or nucleic acids can provide insights into the design of new drugs or the development of biochemical assays .
Agriculture (Potential Application)
Although specific applications in agriculture are not directly indicated, compounds like This compound could be modified to serve as precursors for agrochemicals. Their structural motifs might be useful in the synthesis of pesticides or herbicides .
Medicine (Potential Application)
In the field of medicine, this compound could be explored for its potential as a prodrug or in the design of drug delivery systems. The presence of functional groups amenable to further chemical modifications makes it a candidate for developing targeted therapies .
Safety and Hazards
作用機序
Target of Action
It is known that benzylic alcohols, such as this compound, often target enzymes or receptors in the body, interacting with them to cause a physiological response .
Mode of Action
Benzylic alcohols can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s worth noting that benzylic alcohols can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The solubility of a compound in water can influence its bioavailability . This compound is slightly soluble in water , which may affect its absorption and distribution in the body.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of its target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in water can influence its distribution in the body, potentially affecting its efficacy.
特性
IUPAC Name |
(3-bromo-5-ethyl-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJWCXNYLSCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


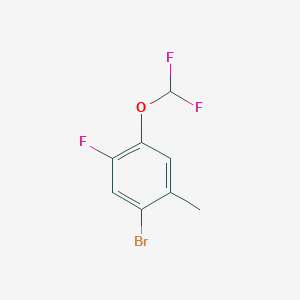
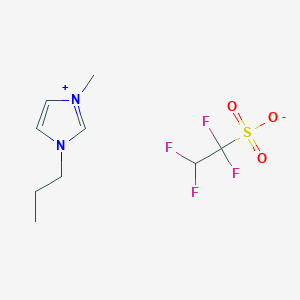




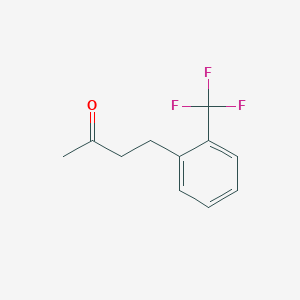
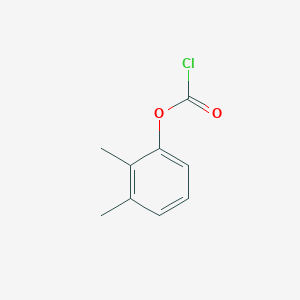
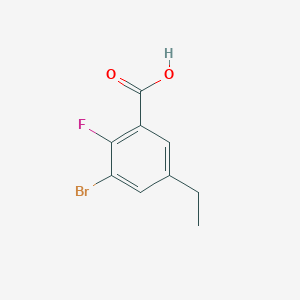
![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)


